Ethyl 2-(4-isothiocyanatophenyl)acetate
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Overview
Description
Ethyl 2-(4-isothiocyanatophenyl)acetate is an organic compound with the molecular formula C11H11NO2S It is characterized by the presence of an ethyl ester group and an isothiocyanate group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-isothiocyanatophenyl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromoacetate with 4-isothiocyanatophenylamine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Another method involves the use of phenyl isothiocyanate and ethyl 2-bromoacetate in the presence of a catalyst such as copper(I) iodide. This reaction proceeds under mild conditions and provides good yields of the target compound .
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-isothiocyanatophenyl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and thiocarbamates, respectively.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary amines, alcohols, and thiols in the presence of a base such as triethylamine.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Thioureas, carbamates, and thiocarbamates.
Hydrolysis: 2-(4-isothiocyanatophenyl)acetic acid.
Reduction: 2-(4-aminophenyl)acetate.
Scientific Research Applications
Ethyl 2-(4-isothiocyanatophenyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents due to its ability to form stable conjugates with biomolecules.
Materials Science: It is utilized in the preparation of functionalized polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(4-isothiocyanatophenyl)acetate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This reactivity allows the compound to modify the function of target proteins and enzymes, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Ethyl 2-(4-isothiocyanatophenyl)acetate can be compared with other similar compounds, such as:
Phenyl isothiocyanate: Lacks the ethyl ester group, making it less versatile in certain synthetic applications.
Ethyl 2-isothiocyanatoacetate: Similar structure but with different reactivity due to the absence of the phenyl ring.
The uniqueness of this compound lies in its combination of the isothiocyanate and ethyl ester functionalities, which provide a balance of reactivity and stability for various applications.
Properties
Molecular Formula |
C11H11NO2S |
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Molecular Weight |
221.28 g/mol |
IUPAC Name |
ethyl 2-(4-isothiocyanatophenyl)acetate |
InChI |
InChI=1S/C11H11NO2S/c1-2-14-11(13)7-9-3-5-10(6-4-9)12-8-15/h3-6H,2,7H2,1H3 |
InChI Key |
QEBRCXKNRYGSOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)N=C=S |
Origin of Product |
United States |
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